

Spectroscopic Data for 5-Nitro-1-pentene: A Comprehensive Analysis

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Compound of Interest

Compound Name: 5-Nitro-1-pentene

Cat. No.: B1593671

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Despite a thorough search of available scientific literature and chemical databases, experimental spectroscopic data for **5-Nitro-1-pentene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), could not be located. While predicted data and information on analogous compounds are available, this guide cannot be completed without verified experimental results for the target molecule.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a centralized resource for the spectroscopic properties of **5-Nitro-1-pentene**. The core of this guide would have been the presentation and interpretation of its ^1H NMR, ^{13}C NMR, IR, and MS data, complete with detailed experimental protocols and visual aids to understand its structural features and fragmentation patterns.

Proposed Structure of the Technical Guide (Data Permitting)

Had the data been available, this guide would have been structured as follows:

1. Introduction: An overview of **5-Nitro-1-pentene**, its chemical structure, and the importance of spectroscopic analysis in its characterization for research and development.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR Data: A detailed table of chemical shifts (δ), multiplicity, coupling constants (J), and integration for each proton environment in the molecule.

- **¹³C NMR Data:** A table summarizing the chemical shifts for each unique carbon atom.
- **Experimental Protocol:** A description of the solvent, instrument frequency, and temperature at which the NMR spectra were acquired.

3. Infrared (IR) Spectroscopy:

- **Vibrational Analysis:** A table of characteristic absorption frequencies, their corresponding functional groups (C=C, NO₂, C-H), and their intensities.
- **Experimental Protocol:** Details on the sample preparation method (e.g., thin film, KBr pellet) and the type of spectrometer used.

4. Mass Spectrometry (MS):

- **Fragmentation Analysis:** A table listing the mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions.
- **Experimental Protocol:** Information on the ionization technique (e.g., Electron Ionization - EI) and the type of mass analyzer used.
- **Fragmentation Pathway:** A visual representation of the fragmentation process.

Anticipated Spectroscopic Features

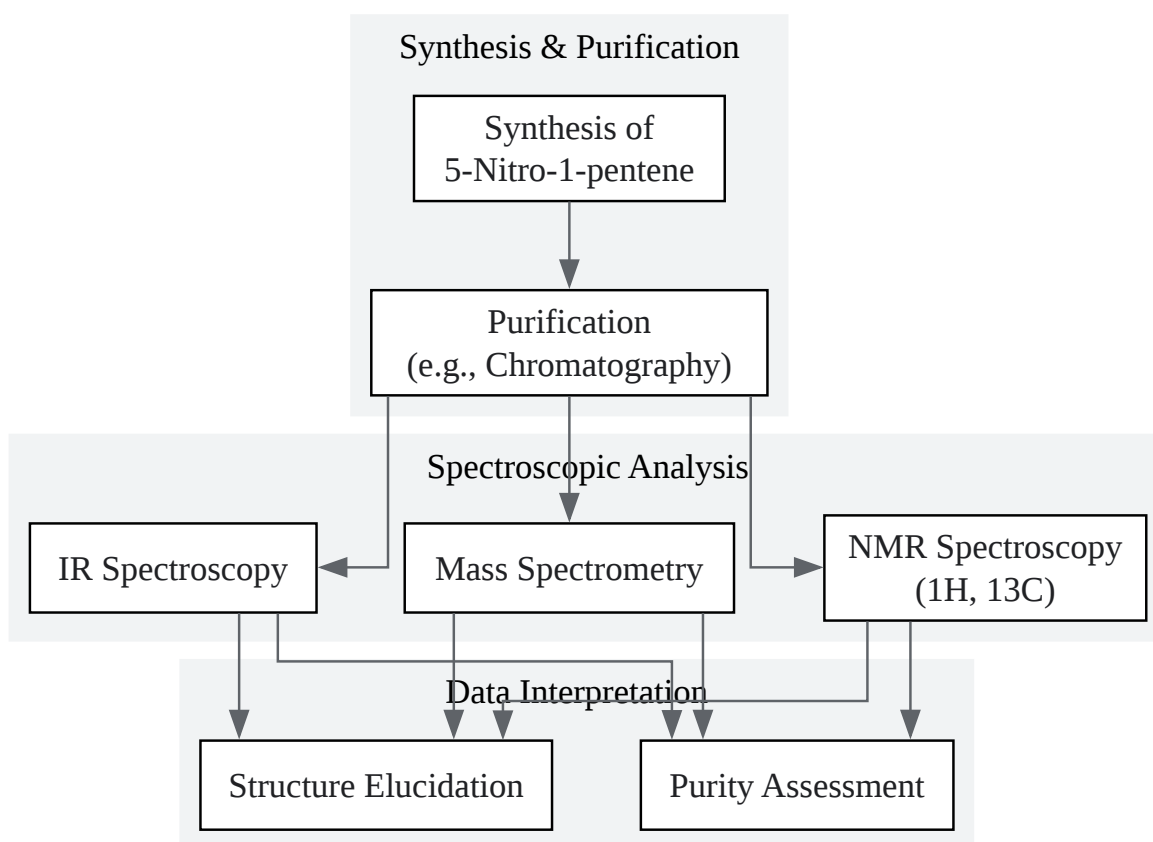
Based on the structure of **5-Nitro-1-pentene** (CH2=CHCH2CH2CH2NO2), the following spectroscopic features would be expected:

- **¹H NMR:** Signals corresponding to the vinyl protons (=CH₂ and -CH=), the allylic protons (-CH₂-CH=), the methylene group adjacent to the nitro group (-CH₂-NO₂), and the central methylene group. The vinyl protons would appear most downfield.
- **¹³C NMR:** Five distinct signals for the five carbon atoms in different chemical environments. The carbons of the double bond would be in the range of ~115-140 ppm, while the carbon attached to the nitro group would also be significantly shifted downfield.
- **IR Spectroscopy:** Characteristic absorption bands for the C=C stretch (~1640 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (NO₂) (~1550 and ~1380 cm⁻¹ respectively), and various C-H stretching and bending vibrations.
- **Mass Spectrometry:** A molecular ion peak corresponding to its molecular weight (115.13 g/mol). Common fragmentation patterns would likely involve the loss of the nitro group

(NO₂, 46 Da) and cleavage at the allylic position.

Logical Workflow for Spectroscopic Analysis

The general workflow for obtaining and interpreting the spectroscopic data for a compound like **5-Nitro-1-pentene** is outlined below.



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Caption: Workflow for Synthesis, Spectroscopic Analysis, and Characterization.

Conclusion for Researchers

The absence of published experimental spectroscopic data for **5-Nitro-1-pentene** presents a knowledge gap. Researchers working with this compound are encouraged to perform and publish this fundamental characterization data. Such a contribution would be valuable to the wider scientific community, enabling more robust research and development involving this

chemical entity. Until such data becomes publicly available, any work with **5-Nitro-1-pentene** will necessitate its synthesis and full spectroscopic characterization as a preliminary step.

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